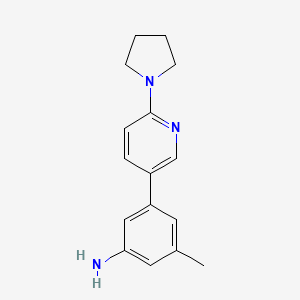
3-Methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines This compound features a pyrrolidine ring attached to a pyridine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings or other reducible functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-Methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(6-piperidin-1-ylpyridin-3-yl)aniline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-Methyl-5-(6-morpholin-1-ylpyridin-3-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 3-Methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline lies in its specific combination of functional groups, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-5-(6-pyrrolidin-1-ylpyridin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-12-8-14(10-15(17)9-12)13-4-5-16(18-11-13)19-6-2-3-7-19/h4-5,8-11H,2-3,6-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEDWRAOBYRUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(1S)-1-pyridin-3-ylethyl]urea](/img/structure/B7048663.png)
![2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile](/img/structure/B7048666.png)
![2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile](/img/structure/B7048676.png)
![2-[1-[[1-Oxo-6-(trifluoromethyl)isoquinolin-2-yl]methyl]cyclopropyl]acetonitrile](/img/structure/B7048678.png)
![1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea](/img/structure/B7048691.png)
![1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea](/img/structure/B7048692.png)
![1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea](/img/structure/B7048698.png)
![N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B7048704.png)
![1-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(6-methyl-1,1-dioxothian-3-yl)urea](/img/structure/B7048708.png)
![N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B7048714.png)
![3-(hydroxymethyl)-N-[2-(2-methoxypyridin-3-yl)ethyl]-3,4-dimethylpyrrolidine-1-carboxamide](/img/structure/B7048716.png)
![tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate](/img/structure/B7048722.png)
![1-[1-(3-methoxyphenyl)cyclobutyl]-3-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]urea](/img/structure/B7048723.png)
![N-(3,6-dihydro-2H-pyran-4-ylmethyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B7048726.png)
